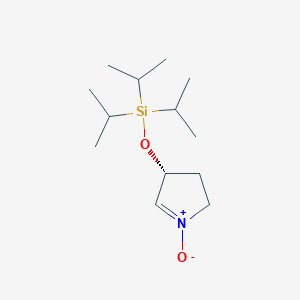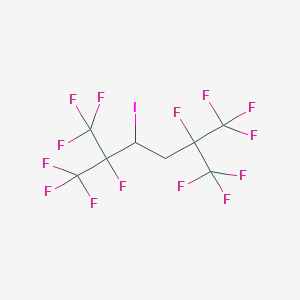
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane: is a highly fluorinated organic compound. Its structure features multiple fluorine atoms and an iodine atom, making it a compound of interest in various fields of chemistry and industry due to its unique properties, such as high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving fluorinated precursors.
Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of fluorination reactions.
Controlled Conditions: Maintaining controlled temperatures and pressures to ensure the safety and efficiency of the reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form less fluorinated derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of fluorinated alcohols or amines.
Reduction: Formation of partially fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Applications De Recherche Scientifique
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its high electronegativity and lipophilicity.
Pathways: It can participate in pathways involving halogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hexane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,1,1,2,5,6,6,6-Octafluoro-3-chloro-2,5-bis(trifluoromethyl)hexane: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.
Propriétés
Numéro CAS |
88562-42-9 |
|---|---|
Formule moléculaire |
C8H3F14I |
Poids moléculaire |
491.99 g/mol |
Nom IUPAC |
1,1,1,2,5,6,6,6-octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane |
InChI |
InChI=1S/C8H3F14I/c9-3(5(11,12)13,6(14,15)16)1-2(23)4(10,7(17,18)19)8(20,21)22/h2H,1H2 |
Clé InChI |
ZSSJJRCCIXTXHJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(C(F)(F)F)F)I)C(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)

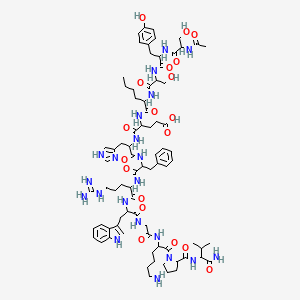
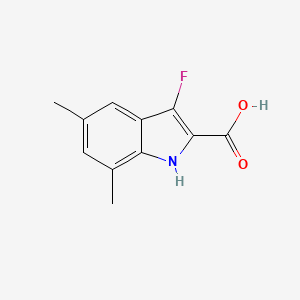
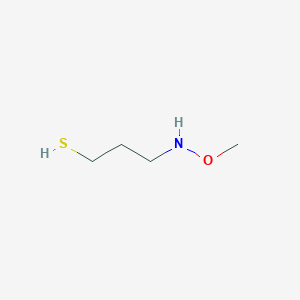
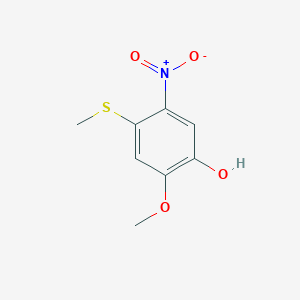
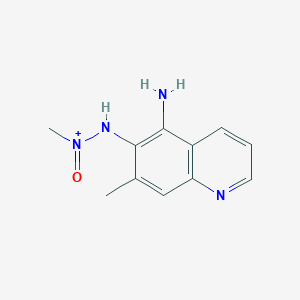

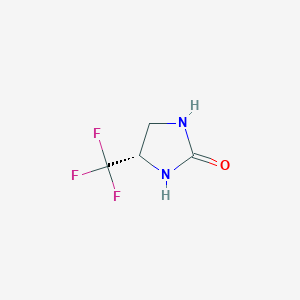
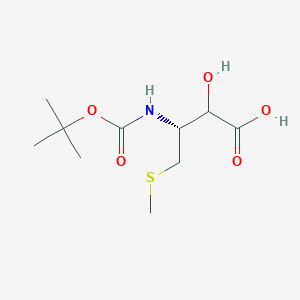
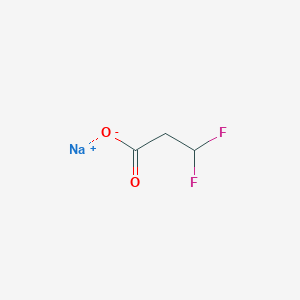
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
